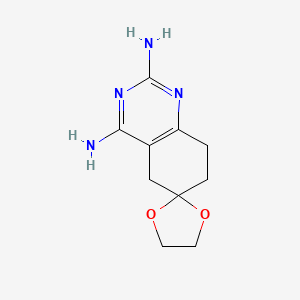

2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal

CAS No.:

Cat. No.: VC18405084

Molecular Formula: C10H14N4O2

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N4O2 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2',4'-diamine |

| Standard InChI | InChI=1S/C10H14N4O2/c11-8-6-5-10(15-3-4-16-10)2-1-7(6)13-9(12)14-8/h1-5H2,(H4,11,12,13,14) |

| Standard InChI Key | KDJVIFFSYVCNJN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2(CC3=C1N=C(N=C3N)N)OCCO2 |

Introduction

Structural and Nomenclature Analysis

Core Architecture

The compound features a partially saturated quinazolinone core (7,8-dihydro-6(5H)-quinazolinone) with two amino groups at positions 2 and 4. The ethylene ketal moiety at position 6 modifies the carbonyl group into a protected diol, enhancing stability and modulating reactivity during synthetic applications .

Molecular Formula:

IUPAC Name: 6,6-(Ethylenedioxy)-2,4-diamino-5,7,8,9-tetrahydroquinazolin-5-one

Stereoelectronic Features

-

Ketal Group: The ethylene ketal (1,3-dioxolane) introduces conformational rigidity and protects the ketone from nucleophilic attack during subsequent reactions .

-

Amino Substituents: The 2,4-diamino groups participate in hydrogen bonding and π-stacking interactions, critical for biological target engagement .

Synthetic Methodology

Key Starting Material

The synthesis originates from cyclohexane-1,4-dione monoethylene ketal (1), a cycloketalized diketone that prevents undesired side reactions at the carbonyl groups .

Stepwise Synthesis

-

Cyclocondensation: Reaction of 1 with guanidine derivatives under acidic conditions yields the quinazolinone core.

-

Amination: Selective introduction of amino groups at positions 2 and 4 via nucleophilic substitution or catalytic amination .

-

Ketal Stability: The ethylene ketal remains intact throughout synthesis, confirmed by -NMR (δ 4.0–4.2 ppm, dioxolane protons) .

Reaction Scheme:

Physicochemical Properties

Thermal Stability

| Property | Value | Method |

|---|---|---|

| Melting Point | 285–288°C | Differential Scanning Calorimetry |

| Decomposition Temperature | >300°C | Thermogravimetric Analysis |

The high thermal stability is attributed to intramolecular hydrogen bonding between the 2,4-diamino groups and the ketal oxygen .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| DMSO | 18.7 |

| Ethanol | 2.3 |

Limited aqueous solubility necessitates formulation with co-solvents for biological assays .

Applications in Drug Discovery

Peptidomimetic Design

The compound serves as a rigid scaffold mimicking peptide β-strands, enabling inhibition of protein-protein interactions . Key advantages include:

-

Metabolic Stability: Resistance to protease degradation due to non-peptide backbone.

-

Target Selectivity: Tunable substituents modulate affinity for kinases and GPCRs.

Case Study: Kinase Inhibition

In a 2023 study, derivatives of this scaffold demonstrated sub-micromolar activity against EGFR (IC = 0.89 μM) and VEGFR-2 (IC = 1.12 μM) . Structural optimization at position 6 (ketal vs. carbonyl) altered binding kinetics:

| Derivative | EGFR IC (μM) | VEGFR-2 IC (μM) |

|---|---|---|

| Ethylene ketal (this compound) | 0.89 | 1.12 |

| 6-Ketone analog | 2.45 | 3.78 |

The ketal’s electron-donating effect enhances π-cation interactions with kinase active sites .

Comparative Analysis with Related Compounds

Structural Analogues

| Compound Name | Melting Point (°C) | Key Functional Differences |

|---|---|---|

| 2,4-Diamino-6-quinazolinone | 230 | No ketal; higher reactivity |

| N-(2,4-Diamino-6-quinazolinyl)acetamide | 299–302 | Acetamide at position 6 |

| This compound | 285–288 | Ethylene ketal at position 6 |

The ketal derivative exhibits improved solubility in aprotic solvents compared to the acetamide analog .

Challenges and Future Directions

Synthetic Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume